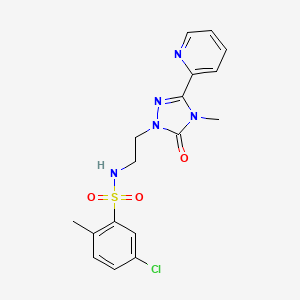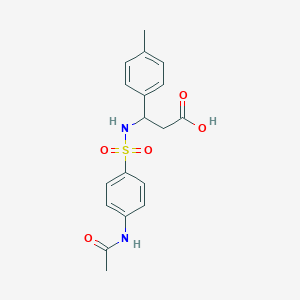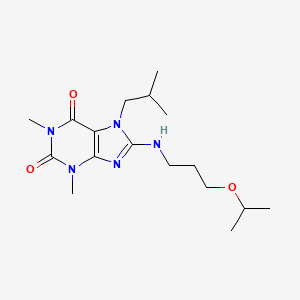![molecular formula C16H18ClN3 B2681833 N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine CAS No. 2415541-76-1](/img/structure/B2681833.png)
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine inhibits the activity of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR kinase is activated by various growth factors and nutrients, and it phosphorylates downstream targets such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are involved in protein synthesis and cell cycle progression. By blocking the activity of mTOR kinase, this compound inhibits the phosphorylation of these downstream targets and thus suppresses cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in various tumor cell lines, including breast, prostate, and lung cancer cells. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for mTOR kinase, which makes it a valuable tool for studying the mTOR signaling pathway. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders and cardiovascular diseases. Another direction is to develop novel formulations and delivery systems to improve its solubility and bioavailability. Another direction is to identify biomarkers and patient populations that are most likely to benefit from this compound treatment. Finally, another direction is to investigate the combination of this compound with other drugs or therapies to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine involves several steps, starting with the reaction of 3-chlorobenzylamine with pyridine-2-carboxaldehyde to form 3-chlorobenzylidene-2-pyridylamine. This intermediate is then reacted with N-methylazetidine-3-amine to form this compound. The final product is obtained by purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the mTOR signaling pathway, which is essential for cell proliferation and survival. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism by regulating the mTOR signaling pathway. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation by inhibiting the mTOR signaling pathway.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1-pyridin-2-ylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c1-19(10-13-5-4-6-14(17)9-13)15-11-20(12-15)16-7-2-3-8-18-16/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBPMOQSIICFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)
![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)


![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)

![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2681762.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)